molecular formula C20H22N6 B11027883 4-methyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine

4-methyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine

Cat. No.: B11027883
M. Wt: 346.4 g/mol
InChI Key: LJKNHSHLLQNVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-methyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine features a quinazoline scaffold linked to a 1,3,5-triazine moiety substituted with a phenylethyl group. Its molecular architecture combines electron-rich aromatic systems with hydrogen-bonding capabilities, making it a candidate for biological targeting, particularly in oncology. The structural complexity arises from the triazine’s dihydro state and the quinazoline’s methyl substitution, which influence solubility and receptor interactions.

Properties

Molecular Formula

C20H22N6

Molecular Weight

346.4 g/mol

IUPAC Name

4-methyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine

InChI

InChI=1S/C20H22N6/c1-15-17-9-5-6-10-18(17)24-20(23-15)25-19-21-13-26(14-22-19)12-11-16-7-3-2-4-8-16/h2-10H,11-14H2,1H3,(H2,21,22,23,24,25)

InChI Key

LJKNHSHLLQNVSV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)NC3=NCN(CN3)CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine typically involves multi-step organic reactions. One common method involves the reaction of 4-methylquinazolin-2-amine with 3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Oxidative Condensation

  • Mechanism : Fe-catalyzed oxidative condensation of 2-aminobenzylamines with carbonyl compounds or amines.

  • Conditions : Chlorobenzene solvent, elevated temperatures (100–130°C), and FeF₃ or FeBr₂ catalysts .

  • Example : Reaction of 2-aminobenzylamines with triazine-containing amines to form fused heterocycles.

Deaminative Coupling

  • Mechanism : Ruthenium-catalyzed coupling of primary amines to form secondary amines.

  • Conditions : [(p-cymene)RuCl₂]₂ catalyst, chlorobenzene, 130°C, 16 h .

  • Scope : Unsymmetric coupling of benzylic amines with aliphatic amines.

Sonication-Assisted Cyclization

  • Mechanism : FeF₃-catalyzed three-component reactions under solvent-free conditions.

  • Conditions : Sonication, room temperature, short reaction times .

  • Application : Synthesis of tricyclic quinazolines via condensation of indazoles, aldehydes, and diketones.

Chemical Reactivity

The compound’s reactivity stems from its quinazoline core, triazine moiety, and phenylethyl substituent.

Quinazoline Core Reactivity

  • Amination : The quinazolin-2-amine group can undergo alkylation or acylation under basic conditions (e.g., using alkyl halides).

  • Ring Functionalization : Electrophilic substitution at position 4 (methyl-substituted) may be hindered, directing reactivity to position 6 or 8.

Triazine Ring Modulation

  • Ring-Opening : The tetrahydrotriazine moiety may undergo hydrolytic cleavage under acidic/basic conditions, forming imine intermediates.

  • Nucleophilic Attack : The triazine’s nitrogen atoms can participate in nucleophilic substitution or metal coordination.

Phenylethyl Side Chain

  • Alkylation : The phenylethyl group may undergo oxidation (e.g., to form epoxides) or hydrogenation.

  • Cross-Coupling : Potential for Suzuki or Heck coupling to introduce additional functional groups.

Comparison of Reaction Methods

Reaction Type Conditions Key Catalysts References
Oxidative CondensationFeF₃, chlorobenzene, 100–130°CIron catalysts
Deaminative Coupling[(p-cymene)RuCl₂]₂, chlorobenzene, 130°CRuthenium complexes
Sonication-AssistedFeF₃, solvent-free, room temperatureIron fluoride

Interaction Studies

While direct data for this compound is limited, analogous quinazoline-triazine hybrids exhibit:

  • Enzyme Inhibition : Targeting kinases (e.g., EGFR, CDKs) via hydrogen bonding at the quinazoline N-1 position .

  • Antimicrobial Activity : Triazine rings may disrupt bacterial membranes or protein synthesis.

  • Cyclization Trends : Glutamine derivatives undergo intramolecular cyclization to form fused heterocycles .

Scientific Research Applications

Chemical Properties and Structure

The compound features a quinazoline core fused with a triazine moiety, which contributes to its unique pharmacological properties. Its molecular formula is C18H22N4, and it possesses a molecular weight of approximately 306.4 g/mol. The presence of the phenylethyl group enhances its lipophilicity, potentially improving bioavailability.

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline and triazine compounds exhibit significant anticancer properties. For instance, the compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that it could induce apoptosis and inhibit tumor growth through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK pathways.

Case Study: A study conducted by Abdelkhalek et al. (2024) reported that specific derivatives of quinazoline showed promising results in inhibiting the growth of human breast cancer cells (MCF-7). The compound was found to induce cell cycle arrest at the G1 phase, leading to reduced cell viability at concentrations as low as 10 µM .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Research indicates that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Case Study: In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. The observed reduction was attributed to its ability to suppress NF-kB activation .

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have been well-documented. The compound has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.

Case Study: A recent investigation highlighted that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL against selected pathogens, indicating its potential as an antimicrobial agent .

Synthetic Routes

The synthesis of 4-methyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: The initial formation of the quinazoline core through condensation reactions between appropriate amines and carbonyl compounds.
  • Cyclization: Subsequent cyclization steps to introduce the triazine moiety.
  • Functionalization: Final modifications to enhance biological activity or solubility.

Table 2: Synthetic Methods Overview

StepDescription
Step 1: CondensationFormation of quinazoline core
Step 2: CyclizationIntroduction of triazine structure
Step 3: FunctionalizationModifications for enhanced activity

Mechanism of Action

The mechanism of action of 4-methyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Triazine-Based Analogues
  • 6-Aryl-4-(4-methylpiperidino)-1,3,5-triazine-2-amines (): These derivatives replace the phenylethyl group with aryl substituents (e.g., 4-fluorophenyl, 4-chlorophenyl). Steric effects: Bulky substituents like 4-(N,N-dimethylamino)phenyl may hinder binding to narrow enzymatic pockets compared to the phenylethyl group. Antileukemic activity: Compounds with 4-chlorophenyl or 4-(trifluoromethyl)phenyl groups exhibit superior activity in leukemia models .
  • 6-Chloro-N-[3-(3-morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-phenylquinazolin-2-amine (): Substitution of phenylethyl with a morpholine-containing chain enhances water solubility (logP = 3.1 vs.
Pyrimidine-Based Analogues
  • 4-Methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine ():
    Replacement of triazine with pyrimidine reduces ring strain and alters hydrogen-bonding patterns. Microwave-assisted synthesis in DMSO achieves moderate yields (50–61%), comparable to triazine derivatives .

Physicochemical Properties

Compound Molecular Weight XLogP3 H-Bond Donors H-Bond Acceptors Topological PSA (Ų)
Target Compound ~410 (estimated) ~4.0 2 6 ~75
6-Chloro-N-[3-(3-methoxypropyl)-triazin-6-yl]-4-phenylquinazolin-2-amine () 410.9 3.3 2 5 74.7
6-Methoxy-N-[5-(4-methoxybenzyl)-triazin-2-yl]-4-methylquinazolin-2-amine () 392.5 2.8 2 6 77.9

Key Observations :

  • The phenylethyl group in the target compound increases lipophilicity (higher XLogP3) compared to methoxy-substituted analogues ().
  • Morpholine or methoxypropyl substituents () reduce logP, favoring aqueous solubility.
Anticancer Activity
  • STAT3 Inhibition : Pyrimidine-quinazoline hybrids () demonstrate selective STAT3 inhibition, a key pathway in cancer proliferation. The triazine-based target compound may share this mechanism but requires empirical validation.
  • Leukemia Models: 4-Chlorophenyl-triazine derivatives () show IC₅₀ values < 1 μM in Jurkat cells, outperforming methoxy or dimethylamino analogues.
Selectivity and Toxicity
  • Morpholine Derivatives (): Enhanced solubility may reduce off-target effects compared to lipophilic phenylethyl derivatives.
  • Chlorine Substitution (): Improves membrane permeability but may increase hepatotoxicity risks.

Biological Activity

4-Methyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antibacterial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a quinazoline backbone with a triazine moiety and a phenylethyl substituent. Its molecular formula is C16H20N4C_{16}H_{20}N_4, and it has a molecular weight of 272.34 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC16H20N4C_{16}H_{20}N_4
Molecular Weight272.34 g/mol
CAS NumberNot specified
SMILESCCC1=C(C)CN(C(=O)NCCc2ccccc2)C1=O

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, a series of quinazoline-based compounds were evaluated for their cytotoxic effects against various human cancer cell lines. The compound exhibited significant antiproliferative activity with IC50 values ranging from 0.33 to 7.10 µM against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines .

In vivo studies demonstrated that specific derivatives showed promising tumor growth inhibition in xenograft models, indicating that modifications in the quinazoline structure could enhance therapeutic efficacy .

Antibacterial Activity

The antibacterial properties of quinazoline derivatives have also been explored. Compounds similar to this compound were tested against various bacterial strains. Results indicated significant antibacterial activity against Gram-positive bacteria, with some compounds showing minimum inhibitory concentrations (MICs) as low as 32 µg/mL .

The mechanism through which these compounds exert their biological effects appears to involve multiple pathways:

  • Cell Cycle Arrest : Studies indicate that certain derivatives can induce cell cycle arrest at the G0/G1 phase in cancer cells, leading to reduced proliferation .
  • Apoptosis Induction : The compounds have been shown to activate apoptotic pathways in cancer cells, contributing to their cytotoxic effects .
  • Kinase Inhibition : Some derivatives demonstrate the ability to inhibit specific kinases involved in cell signaling pathways relevant to cancer progression .

Case Studies

Several case studies have been documented regarding the biological evaluation of quinazoline derivatives:

  • Study on MDA-MB-231 Cells :
    • Objective : Evaluate antiproliferative activity.
    • Findings : Compound exhibited an IC50 value of 0.62 µM.
    • : Potential for development as an anticancer agent.
  • Antibacterial Screening :
    • Objective : Test against Staphylococcus aureus and E. coli.
    • Results : MIC values ranged from 16 to 64 µg/mL.
    • : Effective against common bacterial pathogens.

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-chloroquinazoline derivatives with amine-containing triazine precursors under reflux conditions in polar aprotic solvents (e.g., 1-methyl-2-pyrrolidone). Optimization strategies include:

  • Temperature Control: Prolonged reflux (e.g., 12–24 hours) improves substitution efficiency .
  • Catalysts: Using bases like N,N-diisopropylethylamine (DIPEA) to deprotonate amines and enhance nucleophilicity .
  • Stoichiometry: A 1:1.5 molar ratio of chloroquinazoline to amine precursor minimizes side products .

Example Reaction Data (Analogous Compounds):

Compound TypeYield (%)SolventCatalystTime (h)Reference
Quinazolin-4-amine analog82DMFDIPEA18
Triazine-substituted analog72NMPK₂CO₃24

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm regiochemistry and substituent positions. For example, aromatic protons in quinazoline appear as doublets (δ 7.5–8.5 ppm), while triazine protons resonate as singlets (δ 3.0–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ ion for C₂₁H₂₂N₆: m/z 359.1985) .
  • IR Spectroscopy: Identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amines) .

Q. How can researchers assess initial biological activity against target enzymes or receptors?

Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorescence-based or colorimetric assays (e.g., kinase inhibition via ADP-Glo™). For example, quinazoline derivatives often target EGFR or VEGFR .
  • Binding Affinity Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd).
  • Cellular Viability Assays: MTT or CellTiter-Glo® to evaluate cytotoxicity in cancer cell lines .

Advanced Research Questions

Q. What computational modeling approaches predict binding affinity with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Focus on hydrogen bonding with quinazoline’s N1 and triazine’s NH groups .
  • 3D-QSAR: Develop models using CoMFA/CoMSIA to correlate substituent effects (e.g., electron-withdrawing groups on triazine enhance EGFR affinity) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å indicates stable docking) .

Q. How can contradictions in activity data from different assays be resolved?

Methodological Answer:

  • Meta-Analysis: Compare IC₅₀ values across assays (e.g., enzymatic vs. cellular) to identify assay-specific biases (e.g., membrane permeability issues) .
  • Orthogonal Validation: Use SPR (binding) and Western blot (downstream signaling) to confirm target engagement .
  • Computational Feedback: Integrate contradictory data into QSAR models to refine activity predictions .

Q. What strategies improve pharmacokinetic properties through structural modification?

Methodological Answer:

  • Solubility Enhancement: Introduce polar groups (e.g., morpholine or piperazine) on the triazine ring .
  • Metabolic Stability: Replace labile esters with ethers (e.g., 2-phenylethyl → 3-phenylpropyl) to reduce CYP450 oxidation .
  • Bioavailability Optimization: Use prodrug strategies (e.g., acetyl-protected amines) for improved absorption .

Example Structural Modifications (Analogous Compounds):

ModificationLogP ChangeSolubility (µg/mL)Reference
Triazine → Piperazine-0.845 → 120
Phenylethyl → Fluorophenyl+0.330 → 25

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.